molecular formula C13H16N4O4 B10913677 6-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10913677
M. Wt: 292.29 g/mol
InChI Key: NNIHJACKCJSWAY-UHFFFAOYSA-N
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Description

6-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a cyclohexene ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the pyrazole ring through the reaction of a hydrazine derivative with a β-diketone. This intermediate is then subjected to further functionalization to introduce the aminocarbonyl groups and the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID
  • **4-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Uniqueness

6-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H16N4O4

Molecular Weight

292.29 g/mol

IUPAC Name

6-[(5-carbamoyl-1-methylpyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C13H16N4O4/c1-17-10(11(14)18)9(6-15-17)16-12(19)7-4-2-3-5-8(7)13(20)21/h2-3,6-8H,4-5H2,1H3,(H2,14,18)(H,16,19)(H,20,21)

InChI Key

NNIHJACKCJSWAY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2CC=CCC2C(=O)O)C(=O)N

Origin of Product

United States

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